molecular formula C22H27ClN2O6 B2385679 1-(9H-carbazol-9-yl)-3-(piperidin-1-yl)propan-2-yl acetate perchlorate CAS No. 1216830-80-6

1-(9H-carbazol-9-yl)-3-(piperidin-1-yl)propan-2-yl acetate perchlorate

Cat. No.: B2385679
CAS No.: 1216830-80-6
M. Wt: 450.92
InChI Key: UQYRLONKYNGVMQ-UHFFFAOYSA-N
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Description

1-(9H-carbazol-9-yl)-3-(piperidin-1-yl)propan-2-yl acetate perchlorate is a complex organic compound that features a carbazole moiety linked to a piperidine ring through a propan-2-yl acetate linkage

Preparation Methods

The synthesis of 1-(9H-carbazol-9-yl)-3-(piperidin-1-yl)propan-2-yl acetate perchlorate typically involves multi-step organic reactions. The synthetic route may include:

    Formation of the Carbazole Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions.

    Formation of the Propan-2-yl Acetate Linkage: This step involves esterification reactions, where the acetate group is introduced.

    Final Assembly and Perchlorate Addition: The final compound is assembled, and perchlorate is added to form the perchlorate salt.

Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using catalysts and controlled reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-(9H-carbazol-9-yl)-3-(piperidin-1-yl)propan-2-yl acetate perchlorate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the carbazole or piperidine moieties, leading to a variety of substituted products.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, reducing agents, and various solvents to facilitate the reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(9H-carbazol-9-yl)-3-(piperidin-1-yl)propan-2-yl acetate perchlorate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and in the study of reaction mechanisms.

    Biology: The compound may be used in biochemical assays and as a probe to study biological processes.

    Industry: Utilized in the development of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism by which 1-(9H-carbazol-9-yl)-3-(piperidin-1-yl)propan-2-yl acetate perchlorate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The pathways involved may include binding to active sites, altering enzyme activity, or modulating receptor functions. Detailed studies are required to elucidate the exact mechanisms and pathways.

Comparison with Similar Compounds

Similar compounds to 1-(9H-carbazol-9-yl)-3-(piperidin-1-yl)propan-2-yl acetate perchlorate include:

  • 1-(9H-carbazol-9-yl)-3-(morpholin-1-yl)propan-2-yl acetate
  • 1-(9H-carbazol-9-yl)-3-(pyrrolidin-1-yl)propan-2-yl acetate

These compounds share structural similarities but differ in the heterocyclic ring attached to the propan-2-yl acetate linkage. The uniqueness of this compound lies in its specific piperidine ring, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

(1-carbazol-9-yl-3-piperidin-1-ylpropan-2-yl) acetate;perchloric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O2.ClHO4/c1-17(25)26-18(15-23-13-7-2-8-14-23)16-24-21-11-5-3-9-19(21)20-10-4-6-12-22(20)24;2-1(3,4)5/h3-6,9-12,18H,2,7-8,13-16H2,1H3;(H,2,3,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQYRLONKYNGVMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(CN1CCCCC1)CN2C3=CC=CC=C3C4=CC=CC=C42.OCl(=O)(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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